

Application Notes and Protocols for Radical-Mediated Cyclization in Spirocyclic Architecture Synthesis

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Compound of Interest

Compound Name: *2-Oxaspiro[3.5]nonane-7-methanamine*

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The construction of spirocyclic architectures, a key structural motif in many natural products and pharmaceuticals, has been significantly advanced through the development of radical-mediated cyclization reactions. These methodologies offer unique pathways to complex three-dimensional structures under mild conditions, often with high degrees of stereocontrol. This document provides detailed application notes and experimental protocols for three distinct and recently developed radical-mediated approaches to spirocyclic systems.

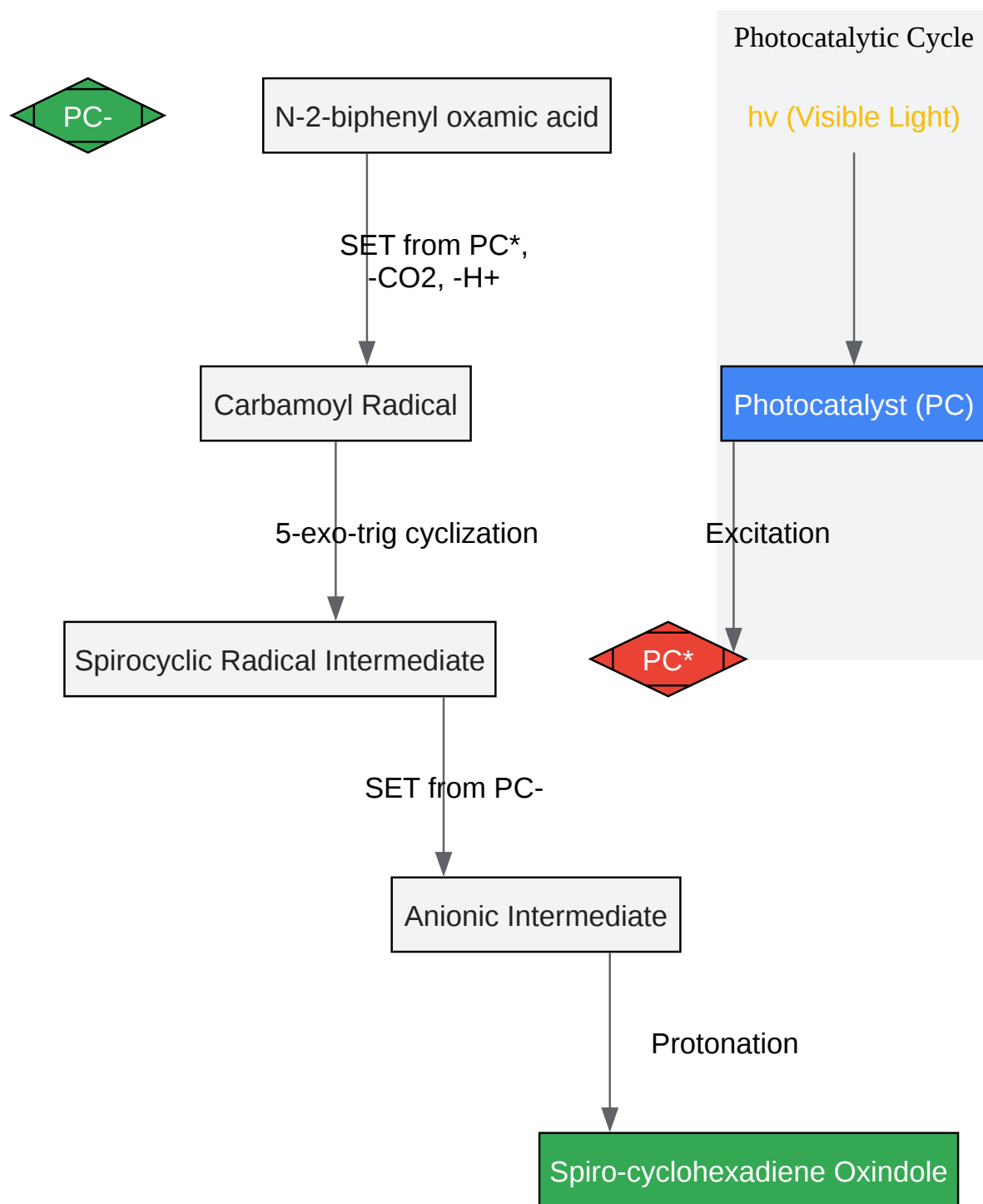
Application Note 1: Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization for Spiro-Cyclohexadiene Oxindoles

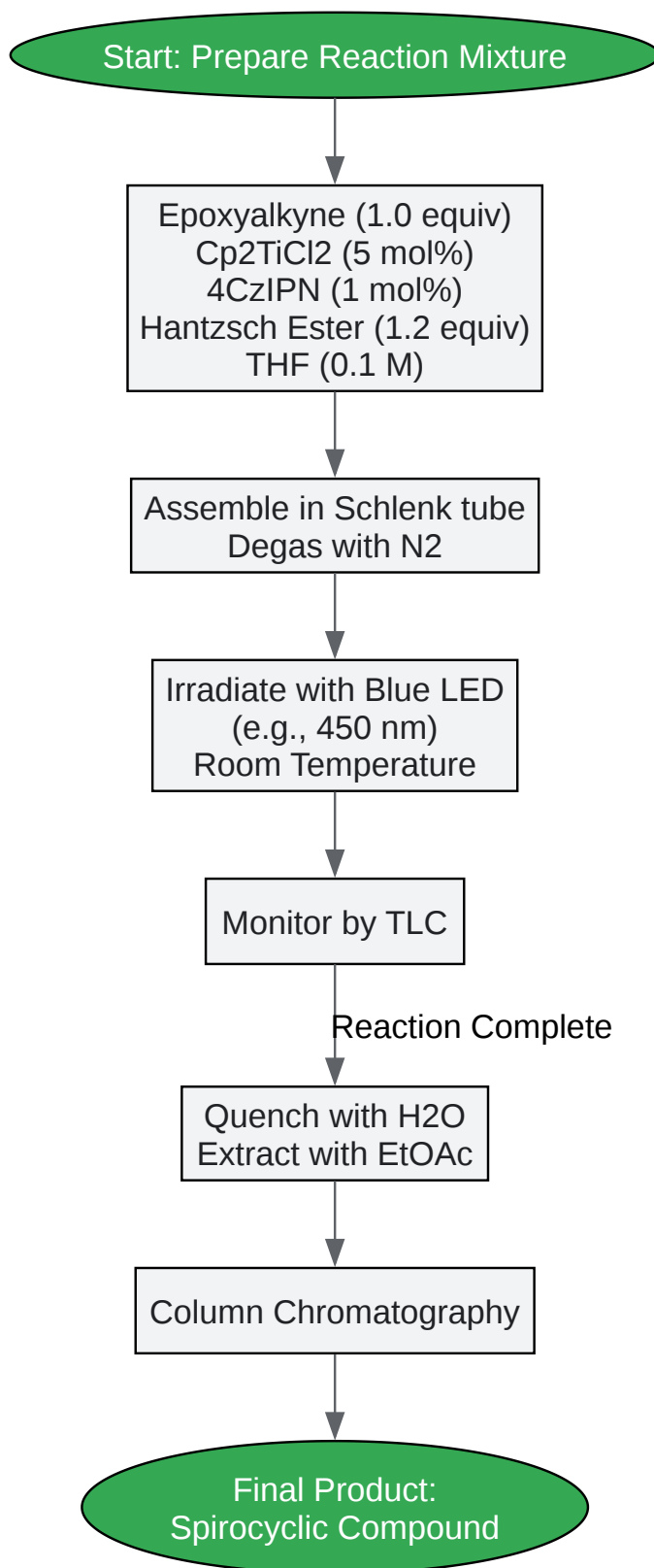
This method provides a novel and efficient route to spiro-cyclohexadiene oxindoles through a visible-light-mediated dearomative spirocyclization. The reaction is initiated by the generation of a carbamoyl radical from readily available N-2-biphenyl oxamic acids. This approach is distinguished by its mild reaction conditions, broad substrate scope, and tolerance of various

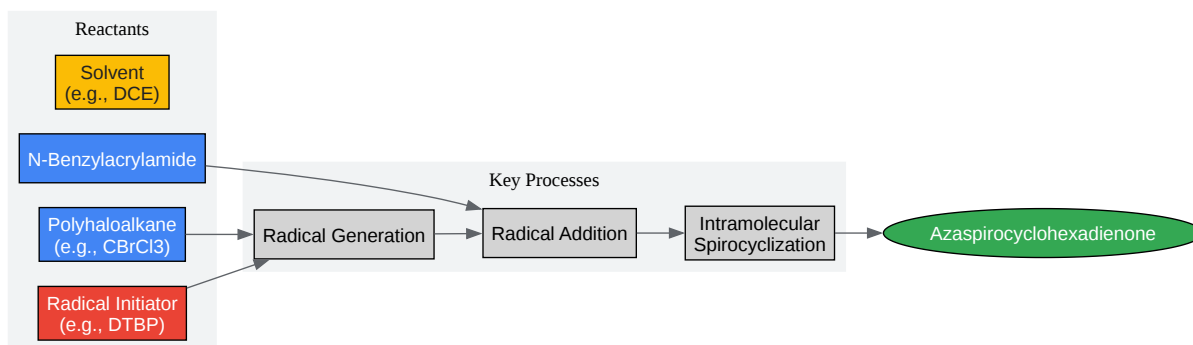
functional groups. The resulting spirocyclic oxindoles are valuable scaffolds in medicinal chemistry.

A key advantage of this protocol is its ability to proceed without the need for stoichiometric and often toxic chemical oxidants or reductants. The use of a photoredox catalyst allows for the generation of the key radical intermediate under visible light irradiation at room temperature. The reaction demonstrates scalability and has been successfully applied to the late-stage modification of drug molecules, highlighting its potential in drug discovery programs.

Proposed Reaction Pathway







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